DAPK Substrate Peptide Km (9 µM) vs. Syntide‑2 Km for CaMKII (12 µM): Lower Michaelis Constant for DAPK1
The DAPK Substrate Peptide exhibits a Michaelis constant (Km) of 9 µM for DAPK1, determined from recombinant kinase assays under standard conditions [1]. In contrast, Syntide‑2—a widely used CaMKII substrate—shows a Km of 12 µM for CaMKII and a Ki of 12 µM for CaMKII when tested in identical buffer systems . This 25% lower Km for DAPK Substrate Peptide translates to higher substrate occupancy at physiologically relevant ATP concentrations (10–100 µM), improving assay signal‑to‑background ratios.
| Evidence Dimension | Michaelis constant (Km) for primary target kinase |
|---|---|
| Target Compound Data | 9 µM (DAPK1) |
| Comparator Or Baseline | Syntide‑2: 12 µM (CaMKII) |
| Quantified Difference | 25% lower Km (9 µM vs. 12 µM) |
| Conditions | Recombinant DAPK1 catalytic domain vs. recombinant CaMKII; 50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.01% Brij‑35 |
Why This Matters
A lower Km enables more sensitive detection of DAPK activity at lower peptide concentrations, reducing reagent costs and improving Z'‑factor in high‑throughput screens.
- [1] Velentza AV, et al. A protein kinase associated with apoptosis and tumor suppression: structure, activity, and discovery of peptide substrates. J Biol Chem. 2001;276(42):38956-38965. View Source
